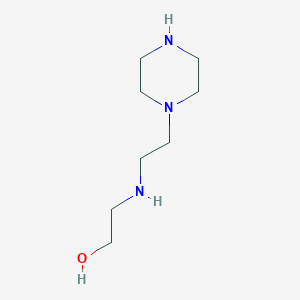
2-((2-(Piperazin-1-yl)ethyl)amino)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-(Piperazin-1-yl)ethyl)amino)ethanol, also known as PEPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. PEPA is a derivative of ethanolamine, which is a common building block in the synthesis of various bioactive molecules.
Applications De Recherche Scientifique
2-((2-(Piperazin-1-yl)ethyl)amino)ethanol has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have a wide range of biological activities, including antitumor, antimicrobial, and antiviral properties. 2-((2-(Piperazin-1-yl)ethyl)amino)ethanol has also been investigated as a potential therapeutic agent for the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 2-((2-(Piperazin-1-yl)ethyl)amino)ethanol is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. 2-((2-(Piperazin-1-yl)ethyl)amino)ethanol has been shown to increase the release of dopamine, norepinephrine, and serotonin, which are all neurotransmitters that play important roles in regulating mood, motivation, and cognition.
Effets Biochimiques Et Physiologiques
2-((2-(Piperazin-1-yl)ethyl)amino)ethanol has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of enzymes involved in the metabolism of neurotransmitters, as well as to enhance the expression of genes involved in synaptic plasticity. 2-((2-(Piperazin-1-yl)ethyl)amino)ethanol has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-((2-(Piperazin-1-yl)ethyl)amino)ethanol has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. Additionally, it has been shown to have low toxicity and is well-tolerated in animal studies. However, there are also some limitations to its use in lab experiments. 2-((2-(Piperazin-1-yl)ethyl)amino)ethanol has limited solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several potential future directions for research on 2-((2-(Piperazin-1-yl)ethyl)amino)ethanol. One area of interest is the development of more potent and selective analogues of 2-((2-(Piperazin-1-yl)ethyl)amino)ethanol that can be used as therapeutic agents for neurological disorders. Another area of interest is the investigation of the role of 2-((2-(Piperazin-1-yl)ethyl)amino)ethanol in modulating the immune system, which may have implications for the treatment of autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-((2-(Piperazin-1-yl)ethyl)amino)ethanol and its potential applications in various fields of medicine.
Conclusion
2-((2-(Piperazin-1-yl)ethyl)amino)ethanol is a chemical compound that has shown great promise in the field of medicinal chemistry. Its wide range of biological activities and potential therapeutic applications make it an important area of research. By continuing to investigate the synthesis, mechanism of action, and potential applications of 2-((2-(Piperazin-1-yl)ethyl)amino)ethanol, we may be able to develop new treatments for a variety of diseases and disorders.
Méthodes De Synthèse
2-((2-(Piperazin-1-yl)ethyl)amino)ethanol can be synthesized through a multistep process that involves the reaction of ethanolamine with 2-bromoethylpiperazine. The resulting intermediate is then treated with sodium hydroxide to yield 2-((2-(Piperazin-1-yl)ethyl)amino)ethanol. This synthesis method has been optimized to produce high yields of pure 2-((2-(Piperazin-1-yl)ethyl)amino)ethanol, making it a viable option for large-scale production.
Propriétés
Numéro CAS |
134699-02-8 |
|---|---|
Nom du produit |
2-((2-(Piperazin-1-yl)ethyl)amino)ethanol |
Formule moléculaire |
C8H19N3O |
Poids moléculaire |
173.26 g/mol |
Nom IUPAC |
2-(2-piperazin-1-ylethylamino)ethanol |
InChI |
InChI=1S/C8H19N3O/c12-8-4-10-3-7-11-5-1-9-2-6-11/h9-10,12H,1-8H2 |
Clé InChI |
KOCRVTCEUXRPPI-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CCNCCO |
SMILES canonique |
C1CN(CCN1)CCNCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



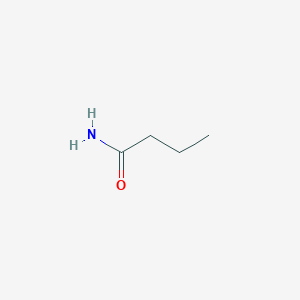
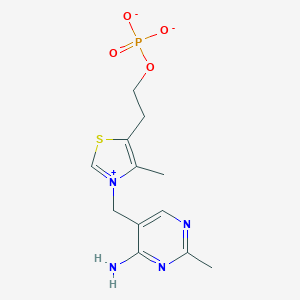
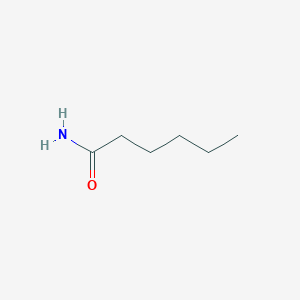
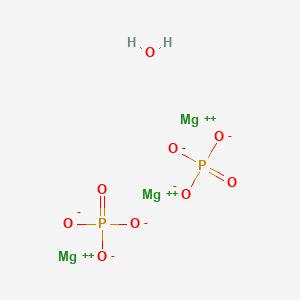
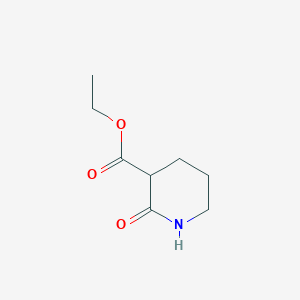
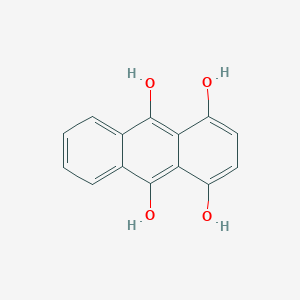
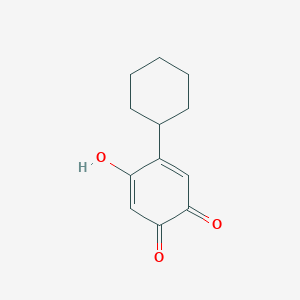
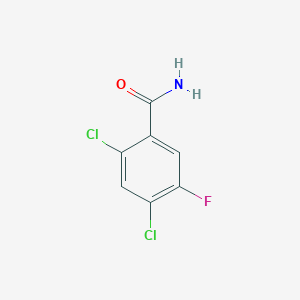

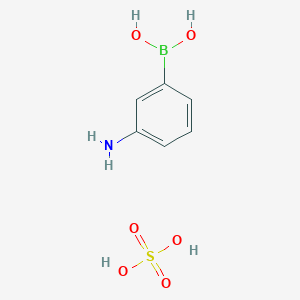
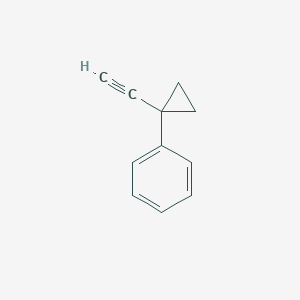
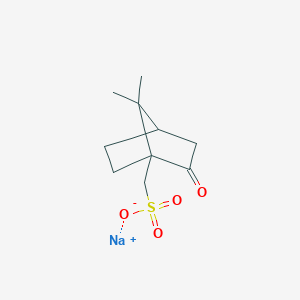
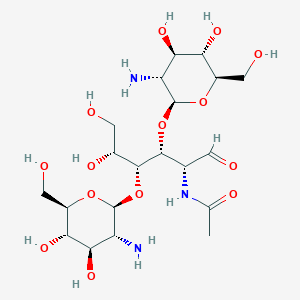
![Benzoic acid, 2-[4-(dipentylamino)-2-hydroxybenzoyl]-](/img/structure/B146223.png)